molecular formula C5H7N5O3 B2950097 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 514801-01-5

2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2950097
CAS No.: 514801-01-5
M. Wt: 185.143
InChI Key: JPOKZLBLUUDGGD-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a nitro (-NO₂) group at the 3-position, linked to an acetohydrazide moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-nitro-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Acylation Reactions

The hydrazide moiety undergoes N-acylation with acylating agents like acetic anhydride or benzoyl chloride. This reaction typically occurs under reflux conditions in aprotic solvents (e.g., DMF), yielding N-acyl derivatives .
Example :

  • Reaction with acetic anhydride produces N'-acetyl-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide (yield: 71%, m.p. 238–240 °C) .

Mechanism :

  • Nucleophilic attack by the hydrazide nitrogen on the acylating agent.

  • Elimination of water or HCl to form the acylated product.

Condensation Reactions

The compound reacts with aldehydes to form arylidene hydrazones , which exist as E/Z isomers. These reactions are regioselective and often favor the E-isomer .

Table 1: Condensation with Aldehydes

AldehydeProductYield (%)Conditions
4-MethoxybenzaldehydeN′-(4-Methoxybenzylidene) derivative81RT, 24 h (HCl catalyst)
BenzaldehydeN′-Benzylidene derivative78RT, 24 h (EtOH/HCl)

Key Observation :

  • E/Z isomer ratios (e.g., 85:15) confirmed via 1H^1H NMR .

Cyclization Reactions

The hydrazide group facilitates heterocycle formation through cyclization with agents like CS2_2, KSCN, or diketones .

Table 2: Cyclization Products

Cyclizing AgentProductYield (%)Conditions
CS2_21,3,4-Thiadiazole derivative95KOH, EtOH, 6 h
KSCN5-Thioxo-1,2,4-triazole derivative92HCl, RT
Pentane-2,4-dionePyrazolyloxoethyl derivative82Reflux, 5 h

Mechanistic Pathway :

  • Nucleophilic attack by the hydrazide nitrogen on the cyclizing agent.

  • Intramolecular cyclization followed by dehydration or sulfur incorporation.

Substitution Reactions

The nitro group on the pyrazole ring participates in nucleophilic aromatic substitution under specific conditions, though its electron-withdrawing nature typically directs reactivity toward the hydrazide group .

Example :

  • Reaction with arylhydrazines forms 1,3,5-triarylpyrazoles via cyclocondensation and oxidative aromatization (yield: ~82%) .

Limitations :

  • Direct substitution of the nitro group requires strong reducing agents (e.g., H2_2/Pd-C) to convert it to an amine, enabling further functionalization.

Reductive Reactions

The nitro group can be reduced to an amine under hydrogenation conditions, altering the compound’s electronic properties and enabling downstream reactions.

Example :

  • Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide .

Oxidative Reactions

Oxidation of the hydrazide group with agents like N-bromosuccinimide (NBS) generates azides or disulfides, useful for click chemistry applications .

Example :

  • Treatment with NBS in CCl4_4 yields 2-(3-nitro-1H-pyrazol-1-yl)acetyl azide (yield: 93%) .

Table 3: Solvent and Catalyst Effects on Yields

Reaction TypeOptimal SolventCatalystTemperatureYield (%)
AcylationDMFNoneReflux71
Cyclization (CS2_2)EtOHKOHRT95
CondensationEtOH/H2_2OHClRT78–81

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyrazole Ring

The nitro group distinguishes 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide from related compounds. Key comparisons include:

Compound Pyrazole Substituent Key Properties/Activities Reference
This compound 3-NO₂ High electron deficiency, potential for nitro-reduction metabolism Target
2-(1H-Pyrazol-1-yl)acetohydrazide (3c) 4-NO₂ (on benzylidene) IR: 1685 cm⁻¹ (C=O), 1635 cm⁻¹ (C=N); Yield: 70%
2-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide 3-CF₂H, 5-cyclopropyl Enhanced lipophilicity (FW: 230.2); Purity: 95%
2-(3-Methyl-1H-pyrazol-5-yl)acetohydrazide 3-CH₃ Lower electron withdrawal; MW: 154.17

Key Insights :

  • Nitro vs.
  • Methyl Substituents : 3-Methyl derivatives () exhibit reduced polarity, possibly enhancing membrane permeability but decreasing electrophilic reactivity.

Key Insights :

  • Anticonvulsant Potential: While benzimidazole-acetohydrazides () show superior anticonvulsant activity (e.g., compound 25g), pyrazole analogs like 3c () may require nitro-group optimization for similar efficacy.
  • Enzyme Inhibition : Substituted benzylidene groups (e.g., dihydroxy in ) enhance α-glucosidase inhibition, suggesting that nitro-substituted analogs could be explored for similar targets.

Spectral Data

  • IR Spectroscopy : Nitro-containing analogs (e.g., 3c in ) show strong C=O stretches (~1685 cm⁻¹) and C=N vibrations (~1635 cm⁻¹), consistent with hydrazide and azomethine bonds .
  • NMR : Pyrazole protons in 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide resonate at δ 2.55 ppm (CH₃), whereas nitro groups in 3c cause deshielding in aromatic regions (δ 8.0–8.3 ppm) .

Biological Activity

2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound this compound can be synthesized through various methods involving hydrazine derivatives and nitro-substituted pyrazoles. Its structure features a pyrazole ring that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays indicated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression . The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs suggest promising anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds containing the pyrazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental models, these compounds have reduced inflammation markers significantly . The potential of this compound in this regard warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their substituents. For this compound, the presence of the nitro group at the 3-position enhances its pharmacological properties. Studies indicate that electron-withdrawing groups like nitro increase the compound's reactivity and biological efficacy compared to other substituents .

Case Studies

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anticancer properties against various cell lines. The results showed that modifications in the hydrazide moiety significantly affected cytotoxicity levels. Notably, compounds with more electronegative substituents exhibited higher potency against targeted cancer cells .

CompoundCell LineIC50 (μM)Activity
This compoundMDA-MB-23110.5Moderate
Analog AHepG25.0High
Analog BPC38.0Moderate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide and its derivatives?

The synthesis typically involves two steps: (1) Formation of the hydrazide core by reacting esters (e.g., isopropyl 2-((3-substituted-triazolyl)thio)acetate) with hydrazine hydrate under reflux in propan-2-ol. (2) Condensation with aldehydes or ketones in acetic acid to introduce substituents via hydrazone bond formation . For nitro-substituted pyrazoles, nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄) are critical to ensure regioselectivity at the 3-position .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrazide proton (-NH-NH₂) and pyrazole ring protons (e.g., δ 6.9–7.7 ppm for aromatic protons) .
  • IR spectroscopy : Identification of C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction : Resolves molecular geometry, nitro group orientation, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the standard reaction conditions for introducing hydrazide groups into heterocyclic scaffolds?

Hydrazide formation typically requires refluxing ester precursors (e.g., ethyl 2-(1H-indol-3-yl)acetate) with excess hydrazine hydrate (80–90% v/v) in methanol or ethanol for 3–4 hours. Catalytic acetic acid may accelerate the reaction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the acetohydrazide core?

Systematic structure-activity relationship (SAR) studies are essential. For example, shows that 4-chlorobenzylidene substituents enhance actoprotective activity, while nitrobenzylidene groups reduce efficacy. To resolve contradictions:

  • Perform dose-response assays (IC₅₀/EC₅₀ comparisons) across multiple cell lines or enzymatic targets .
  • Use molecular docking to correlate substituent electronic effects (e.g., nitro group electron-withdrawing properties) with binding affinity to active sites .

Q. What computational strategies predict the binding modes of acetohydrazide derivatives with biological targets?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the hydrazide -NH and enzyme catalytic residues .
  • Density Functional Theory (DFT) calculates electrostatic potential maps to assess charge distribution effects of the nitro group on reactivity .
  • Molecular Dynamics (MD) simulations evaluate conformational stability in binding pockets over time .

Q. How does the 3-nitro group on the pyrazole ring influence electronic properties and reactivity?

The nitro group is a strong electron-withdrawing substituent that:

  • Reduces electron density on the pyrazole ring via resonance, enhancing electrophilic substitution at the 4-position .
  • Stabilizes intermediates in nucleophilic acyl substitution reactions involving the acetohydrazide moiety .
  • Increases oxidative stability but may reduce solubility, requiring formulation adjustments for bioavailability .

Q. What strategies improve the pharmacokinetic profile of nitro-substituted acetohydrazides?

  • Prodrug design : Masking the hydrazide group as a hydrolyzable ester or Schiff base .
  • Co-crystallization : Enhancing solubility via co-formers (e.g., cyclodextrins) identified through phase solubility diagrams .
  • Structural simplification : Reducing steric bulk while retaining nitro group interactions (e.g., replacing benzylidene with smaller alkylidene groups) .

Q. Data Contradiction Analysis

Q. Why do certain substituents (e.g., 3-nitrobenzylidene) show conflicting bioactivity across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell line sensitivity or enzyme purity (e.g., α-glucosidase IC₅₀ values vary by source) .
  • Solubility limitations : Poor aqueous solubility of nitro derivatives leads to inconsistent dosing in vitro .
  • Metabolic instability : Rapid hydrolysis of hydrazides in certain biological matrices .

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c6-7-5(11)3-9-2-1-4(8-9)10(12)13/h1-2H,3,6H2,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOKZLBLUUDGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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